molecular formula C11H9NO2 B8755134 2-(7-Methoxybenzofuran-2-yl)acetonitrile

2-(7-Methoxybenzofuran-2-yl)acetonitrile

Cat. No. B8755134
M. Wt: 187.19 g/mol
InChI Key: MGZRJKVWNPRSHP-UHFFFAOYSA-N
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Patent
US04260761

Procedure details

A mixture of 14.16 g of 7-methoxy-3-benzofuranone, 39.4 g of cyanomethylenetriphenylphosphorane and 70 ml of p-xylene was heated at reflux under nitrogen for 16 hours. The solvent was removed, the solid washed repeatedly with ether and the product obtained on removal of the solvent from the ether washings sublimed (145° bath, 1 micron). Crystallization of the sublimate from 20 ml of isopropyl alcohol gave 11.06 g (69% yield) of 7-methoxy-3-benzofuranacetonitrile. Nmr spectrum (in CDCl3): τ2.4 (t, J=1-2 Hz, 1); 2.8-3.3 (m, 3); 6.0 (s, 3) and 6.3 (d, J=1-2 Hz, 2).
Quantity
14.16 g
Type
reactant
Reaction Step One
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]2[O:10][CH2:9][C:8](=O)[C:7]=2[CH:6]=[CH:5][CH:4]=1.[C:13]([CH:15]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)#[N:14]>CC1C=CC(C)=CC=1>[CH3:1][O:2][C:3]1[C:11]2[O:10][C:9]([CH2:15][C:13]#[N:14])=[CH:8][C:7]=2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
14.16 g
Type
reactant
Smiles
COC1=CC=CC=2C(COC21)=O
Name
Quantity
39.4 g
Type
reactant
Smiles
C(#N)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
70 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
WASH
Type
WASH
Details
the solid washed repeatedly with ether
CUSTOM
Type
CUSTOM
Details
the product obtained on removal of the solvent from the ether washings sublimed (145° bath, 1 micron)
CUSTOM
Type
CUSTOM
Details
Crystallization of the sublimate from 20 ml of isopropyl alcohol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC2=C1OC(=C2)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 11.06 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.